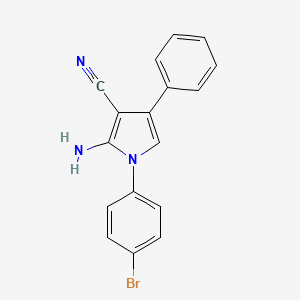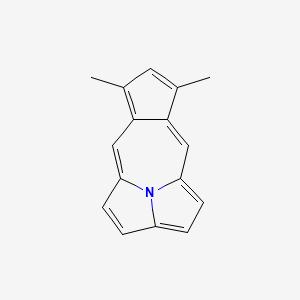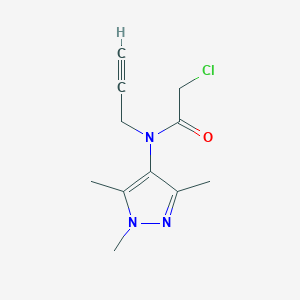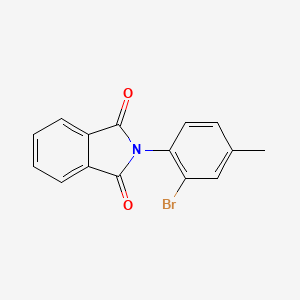![molecular formula C11H6ClN3O3 B15210524 5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione CAS No. 672942-99-3](/img/structure/B15210524.png)
5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the isoxazole ring. Subsequent cyclization with urea under acidic conditions yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
化学反应分析
Types of Reactions
5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The mechanism of action of 5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione involves its interaction with molecular targets such as Toll-like receptor 7. Upon binding, it triggers a signaling cascade that leads to the activation of the myeloid differentiation primary response protein 88 (MyD88) pathway. This results in the release of pro-inflammatory cytokines and type I interferons, which modulate the immune response .
相似化合物的比较
Similar Compounds
Isoxazolo[5,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar fused ring system and exhibit comparable biological activities.
Uniqueness
5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively activate Toll-like receptor 7 makes it a valuable compound for research in immunology and drug development .
属性
CAS 编号 |
672942-99-3 |
|---|---|
分子式 |
C11H6ClN3O3 |
分子量 |
263.63 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-6H-[1,2]oxazolo[4,5-d]pyrimidine-3,7-dione |
InChI |
InChI=1S/C11H6ClN3O3/c12-6-3-1-5(2-4-6)9-13-7-8(11(17)14-9)18-15-10(7)16/h1-4H,(H,15,16)(H,13,14,17) |
InChI 键 |
FGUDSTVWGQZSGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=O)N2)ONC3=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)





